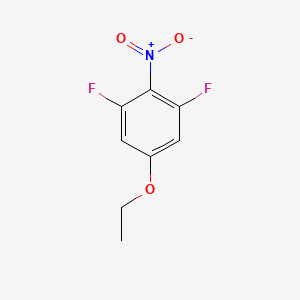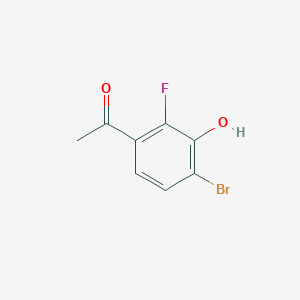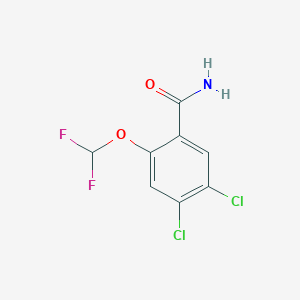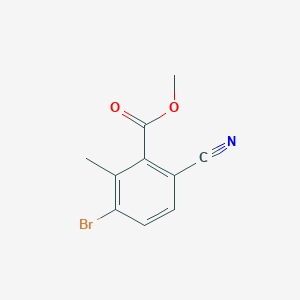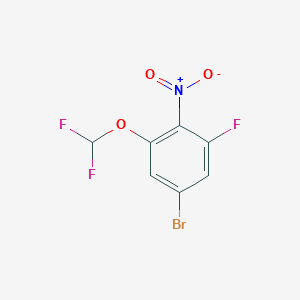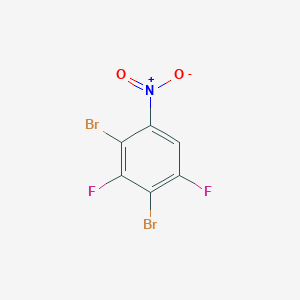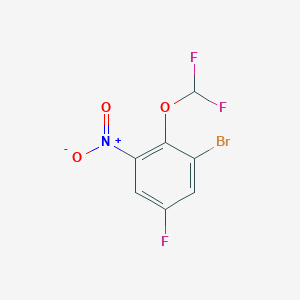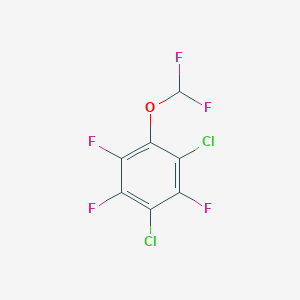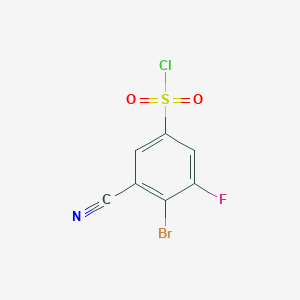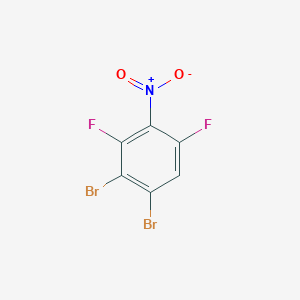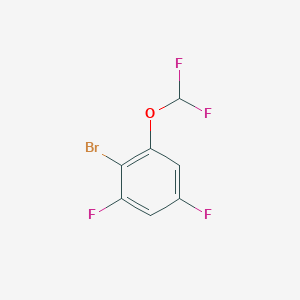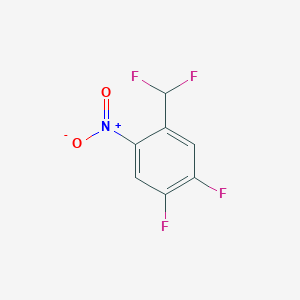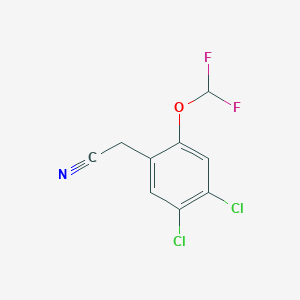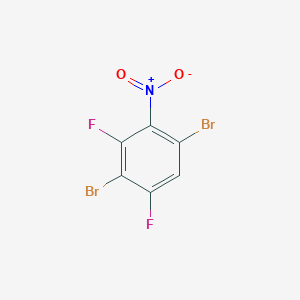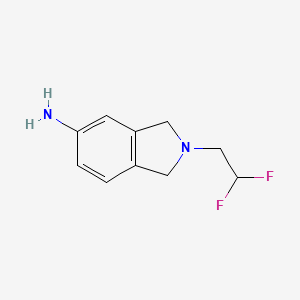
2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine
Overview
Description
The compound is a derivative of isoindoline, which is a heterocyclic organic compound. The “2,2-difluoroethyl” group suggests the presence of a difluoroethyl group attached to the second carbon of the isoindoline ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2,2-difluoroethanol can be synthesized from 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .Molecular Structure Analysis
The molecular structure of this compound would likely include a six-membered ring (from the isoindoline) with a two-carbon chain extending from one of the carbons. This chain would have two fluorine atoms attached to the second carbon .Chemical Reactions Analysis
Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S, have been studied extensively. These processes have benefited from the invention of multiple difluoromethylation reagents .Physical And Chemical Properties Analysis
Based on similar compounds, we can infer that it might be a liquid at room temperature with a high boiling point. It might also be soluble in common organic solvents .Scientific Research Applications
Coordinative Properties of Fluorinated Solvents
A study by Boswell et al. (2005) explores the coordinative properties of highly fluorinated solvents with amino and ether groups, crucial for understanding the behavior of such compounds in various application fields. The research demonstrates the minimal association of these compounds with inorganic monocations, highlighting the inertness brought about by perfluorinated moieties (Boswell et al., 2005).
Synthesis of Amides from Carboxylic Acids and Amines
Lanigan, Starkov, and Sheppard (2013) developed an effective method for the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. This process facilitates the purification of amide products through simple filtration, showcasing an innovative approach to amide formation (Lanigan et al., 2013).
Luminescent Metal Organic Frameworks for Gas/Vapor Sorption
Das and Mandal (2018) designed an amine-functionalized luminescent metal-organic framework for selective gas/vapor sorption and sensitive detection of 2,4,6-trinitrophenol in water. Their work exemplifies the application of such frameworks in environmental monitoring and safety (Das & Mandal, 2018).
Difluoromethyl Bioisostere
Research by Zafrani et al. (2017) discusses the difluoromethyl group as a lipophilic hydrogen bond donor and its role as a bioisostere for hydroxyl, thiol, or amine groups. Their findings are critical for the development of drugs containing difluoromethyl moieties, offering insights into their bonding and lipophilicity (Zafrani et al., 2017).
Catalyst-Free Trifluoroethylation Reaction of Amines
Andrews, Faizova, and Denton (2017) presented a catalyst-free, reductive trifluoroethylation of free amines, showing remarkable functional group tolerance. This method uses trifluoroacetic acid as a fluorine source, enabling the construction of fluorinated amines under conditions accessible for pharmaceutical development (Andrews et al., 2017).
Perfluoroalkylated Amines Synthesis
Kawamura et al. (2017) describe a method for synthesizing perfluoroalkylated amines, including N-heterocycles, utilizing perfluoro acid anhydrides. This approach broadens the scope of potential drug candidates and agrochemicals, highlighting the versatility of perfluoroalkylated compounds in chemical biology research (Kawamura et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-(2,2-difluoroethyl)-1,3-dihydroisoindol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-10(12)6-14-4-7-1-2-9(13)3-8(7)5-14/h1-3,10H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXLNAXPRBUBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC(F)F)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-difluoroethyl)-2,3-dihydro-1H-isoindol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



